molecular formula C6H7ClN2O B1428211 2-Chloro-6-methoxypyridin-4-amine CAS No. 1008304-85-5

2-Chloro-6-methoxypyridin-4-amine

Cat. No. B1428211
M. Wt: 158.58 g/mol
InChI Key: FZGUZYNTDPJNLS-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

A solution of 2,6-dichloropyridin-4-amine 41.6.A (available from Aldrich) (3.10 g, 19.0 mmol) in 20% NaOMe/MeOH (15 mL) was refluxed for 72 hr. The reaction mixture was diluted with H2O (40 mL) and extracted with 30% iPrOH/CHCl3 (3×30 mL). The combined organic layers were washed with water (2×20 mL), brine (15 mL) and dried over MgSO4. After removal of organic solvents under reduced pressure, purification of the residue by flash chromatography on silica gel using 0-10% MeOH/CH2Cl2 for elution gave title product 41.6.B as white solid (2.45 g, 81.2%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
81.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH3:10][O-:11].[Na+].CO>O>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([O:11][CH3:10])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)N)Cl
Name
NaOMe MeOH
Quantity
15 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 30% iPrOH/CHCl3 (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×20 mL), brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of organic solvents
CUSTOM
Type
CUSTOM
Details
under reduced pressure, purification of the residue by flash chromatography on silica gel using 0-10% MeOH/CH2Cl2
WASH
Type
WASH
Details
for elution

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.